5-Amino-2,4-dimethoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114109-54-5 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-2,4-dimethoxyphenol |
InChI |
InChI=1S/C8H11NO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,9H2,1-2H3 |
InChI Key |
CQPLGGXOAHSQBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)O)OC |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Amino 2,4 Dimethoxyphenol
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Phenol (B47542) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the ring. wikipedia.org In 5-Amino-2,4-dimethoxyphenol, the amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups are all potent activating groups. libretexts.orgchemistrytalk.org They donate electron density to the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus highly reactive towards electrophiles. quora.comorganicchemistrytutor.com
All three groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orglibretexts.org The combined influence of these groups on this compound determines the most probable sites for substitution.
Directing Effects of Substituents:
Amino group (at C5): Directs to C4 (para) and C6 (ortho).
Hydroxyl group (at C1): Directs to C2 (ortho), C4 (ortho), and C6 (para).
Methoxy group (at C2): Directs to C1 (para), C3 (ortho), and C5 (ortho).
Methoxy group (at C4): Directs to C3 (ortho), and C5 (ortho).
Considering the positions on the ring, the electron density is significantly enhanced at C3 and C6. However, the C6 position is para to the strongly activating hydroxyl group and ortho to the amino group, making it a highly favored site for electrophilic attack. The C3 position is ortho to two methoxy groups, but may experience some steric hindrance. Therefore, electrophilic substitution is predicted to occur preferentially at the C6 position. Due to the high reactivity conferred by these activating groups, reactions often require milder conditions to prevent polysubstitution. ucalgary.caaskiitians.comlibretexts.org
The image shows the directing effects of the amino, hydroxyl, and methoxy groups on the aromatic ring of this compound. The arrows indicate the positions activated by each group, with the C6 position being the most likely site for electrophilic attack due to the combined ortho, para-directing influences.Chemical Transformations Involving the Amino Functionality
The primary amino group is a versatile nucleophile and a key site for various chemical transformations.
Formation of Schiff Bases and Imines
The primary amino group of this compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (or imines). This reaction typically proceeds under mild heating, sometimes with acid or base catalysis, and involves the elimination of a water molecule. rsc.orgajrconline.org The resulting imine contains a C=N double bond. This reaction is common for aminophenols and their derivatives. researchgate.netacademicjournals.orgresearchgate.net
| Reactant 1 | Reactant 2 (Example) | Product Type | Key Bond Formed |
|---|---|---|---|
| This compound | Benzaldehyde | Schiff Base (Imine) | C=N |
Amidation and Alkylation Reactions of the Amino Group
As a primary amine, the amino functionality can be readily acylated or alkylated.
Amidation: Reaction with carboxylic acid derivatives such as acyl chlorides or anhydrides results in the formation of an amide bond (-NH-C=O). These reactions are fundamental in organic synthesis for linking molecular fragments. nih.govorganic-chemistry.org Various coupling agents can also be used to facilitate the direct reaction between a carboxylic acid and the amine. organic-chemistry.org
Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom. Selective mono-alkylation can be challenging as the reaction can proceed to form di-alkylated products. umich.eduresearchgate.netresearchgate.net Protecting the phenolic hydroxyl group may be necessary to prevent competing O-alkylation. google.com
Cycloaddition Reactions Facilitated by Amino Substituents
The electron-donating nature of the amino group can activate the aromatic ring to participate in certain types of cycloaddition reactions. While specific examples involving this compound are not readily documented, substituted anilines can act as components in cycloaddition processes. For instance, they can be part of a diene system in Diels-Alder type reactions or facilitate [2+2] cycloadditions under specific conditions. acs.orgacs.org The enhanced electron density of the aromatic system makes it a more effective participant in reactions that form new rings. nih.govlibretexts.org
Reactions Mediated by the Phenolic Hydroxyl and Methoxy Groups
The phenolic hydroxyl group is acidic and nucleophilic, allowing for a distinct set of reactions, while the methoxy groups are generally less reactive.
Oxidative Polymerization and Dimerization Mechanisms
The oxidative polymerization of aminophenols is a well-established process that yields electroactive polymeric materials. While direct studies on this compound are not extensively detailed in the available literature, the mechanisms can be inferred from related compounds, such as other o-aminophenol derivatives. ua.es The polymerization process is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. ua.es
The reaction proceeds via the formation of radical cations from the monomer. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring, along with two electron-donating methoxy groups, suggests that this compound would be highly susceptible to oxidation. The initial oxidation likely forms a phenoxyl radical or a nitrogen-centered radical. These reactive intermediates can then couple, leading to dimerization and subsequent chain propagation.
For o-aminophenols, polymerization is known to form polymer chains consisting of phenoxazine (B87303) rings. ua.es This structure arises from the coupling of monomer units through both C-C and C-N bonds. In the case of this compound, the polymerization would involve the amino group and the aromatic ring, leading to a polymer backbone. The rate of polymerization is influenced by factors such as monomer concentration and the acidity of the medium. nih.gov Studies on analogous compounds show that increased electron density on the aromatic ring, such as from the methoxy groups in this compound, can lead to a higher reactivity and oxidation rate during polymerization. nih.gov The process generally results in a mixture of oligomers. ua.es
Synthesis of Heterocyclic Derivatives Incorporating the 2,4-Dimethoxyphenol (B87100) Moiety
The structure of this compound, featuring a nucleophilic amino group and an activatable phenol ring, makes it a valuable precursor for synthesizing complex heterocyclic scaffolds.
Formation of Triazole-Based Compounds
The amino group of this compound serves as a key functional handle for the construction of triazole rings. Although direct synthesis from this specific aminophenol is not widely documented, established synthetic routes for 1,2,4-triazoles and 1,2,3-triazoles can be applied.
A common pathway to 1,2,4-triazoles involves the conversion of the primary amine into a suitable intermediate, such as an amidine or a thiosemicarbazide, followed by cyclization. For example, the amino group could be reacted with an isothiocyanate to form a thiourea (B124793) derivative. Subsequent reaction with a hydrazine (B178648) and an oxidizing agent or acid catalyst would lead to the formation of a 3,5-disubstituted-1,2,4-triazole ring. Alternatively, the aminophenol could be converted into a carbohydrazide, which can then be cyclized with various reagents to form the triazole core. researchgate.net
The synthesis of 1,2,3-triazoles often involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. beilstein-journals.org To utilize this compound in this context, the amino group would first need to be converted into an azide via diazotization followed by substitution. The resulting aryl azide could then react with a variety of alkynes, often catalyzed by copper(I), to yield 1,4-disubstituted-1,2,3-triazole derivatives. Another approach involves palladium-catalyzed cross-coupling reactions, though these often start with a pre-formed triazole ring. nih.gov
Table 1: Plausible General Pathways to Triazole Derivatives
| Target Heterocycle | Required Intermediate from Starting Material | General Reaction Type | Key Reagents Example |
|---|---|---|---|
| 1,2,4-Triazole | Thiosemicarbazide | Cyclization | Hydrazine, Acid/Base |
| 1,2,4-Triazole | Amidine | Cyclization with Hydrazide | Carboxylic acid, Dehydrating agent |
| 1,2,3-Triazole | Aryl Azide | 1,3-Dipolar Cycloaddition | Terminal Alkyne, Cu(I) catalyst |
Cyclization to Oxadiazole Derivatives
Similar to triazoles, oxadiazole rings can be constructed using the functional groups of this compound. The two main isomers, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole, are accessible through distinct synthetic strategies.
The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved from semicarbazone precursors. nih.gov This would involve reacting the amino group of this compound with a reagent like potassium cyanate (B1221674) to form a urea (B33335) derivative, which is then converted to a semicarbazide. Condensation with an aldehyde forms a semicarbazone, which can undergo oxidative cyclization using agents like iodine to yield the desired 2-(substituted-amino)-5-aryl-1,3,4-oxadiazole. nih.govresearchgate.net A more direct route involves reacting an acid hydrazide with cyanogen (B1215507) bromide.
For the 1,2,4-oxadiazole isomer, a common method is the reaction of an amidoxime (B1450833) with an acylating agent followed by cyclization. researchgate.net To apply this, the aminophenol would first need to be converted into a nitrile, then to an amidoxime. A more direct approach could involve converting the amino group into an N-acyl-cyanamide, which can then be cyclized. Phenyliodine(III) diacetate (PIDA) has been used to mediate the intramolecular oxidative cyclization of N-aryl-guanidines to form 3-amino-5-aryl-1,2,4-oxadiazoles, a pathway that could be adapted for derivatives of this compound. rsc.org
Table 2: Plausible General Pathways to Oxadiazole Derivatives
| Target Heterocycle | Required Intermediate from Starting Material | General Reaction Type | Key Reagents Example |
|---|---|---|---|
| 1,3,4-Oxadiazole | Semicarbazone | Oxidative Cyclization | Aldehyde, Iodine |
| 1,3,4-Oxadiazole | Acid Hydrazide | Cyclization | Cyanogen Bromide |
| 1,2,4-Oxadiazole | Amidoxime | Cyclization with Acylating Agent | Acyl Chloride, Base |
| 1,2,4-Oxadiazole | N-Aryl-guanidine | Oxidative Cyclization | PIDA |
Construction of Benzofuranone and Chromene Scaffolds
The phenolic hydroxyl group of this compound is the key reactive site for the construction of fused oxygen-containing heterocycles like benzofuranones and chromenes.
The synthesis of benzofuranone scaffolds often relies on the intramolecular cyclization of a precursor attached to the phenolic oxygen. oregonstate.edu A classical approach is the intramolecular Friedel-Crafts-type acylation of an α-phenoxycarbonyl compound. This would require reacting the phenol with an α-halo-ester to form a phenoxyacetate (B1228835) derivative, which could then be cyclized under acidic conditions to form a benzofuran-3(2H)-one. More modern methods include gold-catalyzed cycloisomerization of ortho-alkynyl phenols. researchgate.net This would necessitate the introduction of an alkyne group ortho to the hydroxyl group of the starting material prior to the cyclization step.
The construction of chromene scaffolds is readily achievable through multi-component reactions. A highly efficient and common method is the one-pot three-component condensation of a phenol, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. mdpi.comresearchgate.net In this reaction, this compound would serve as the phenolic component. The reaction, typically catalyzed by a base like piperidine, proceeds via a tandem Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and dehydration to yield a highly substituted 2-amino-4H-chromene-3-carbonitrile derivative. mdpi.comnih.gov The substitution pattern on the final chromene can be easily varied by changing the aldehyde component.
Table 3: Plausible General Pathways to Benzofuranone and Chromene Scaffolds
| Target Scaffold | General Reaction Type | Key Reactants with this compound | Catalyst/Conditions |
|---|---|---|---|
| Benzofuranone | Intramolecular Friedel-Crafts Acylation | α-Halo-ester (to form precursor) | Lewis/Protic Acid |
| Benzofuranone | Gold-catalyzed Cycloisomerization | Ortho-alkynyl group (pre-installed) | Gold(I) catalyst |
| Chromene | Three-Component Condensation | Aldehyde, Malononitrile | Piperidine, Ethanol |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-Amino-2,4-dimethoxyphenol, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the amine and hydroxyl groups.
The substitution pattern on the benzene (B151609) ring—with substituents at positions 1 (hydroxyl), 2 (methoxy), 4 (methoxy), and 5 (amino)—leaves two aromatic protons at positions 3 and 6. These protons are in different chemical environments and are not adjacent, thus they are expected to appear as singlets. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl, amino, and methoxy groups are all electron-donating, causing increased electron density (shielding) at the ortho and para positions, which shifts the corresponding proton signals to a lower chemical shift (upfield).
Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H6 | ~6.7 | s (singlet) | 1H |
| Ar-H3 | ~6.3 | s (singlet) | 1H |
| -OCH₃ (at C4) | ~3.85 | s (singlet) | 3H |
| -OCH₃ (at C2) | ~3.80 | s (singlet) | 3H |
| -NH₂ | Broad singlet | 2H | |
| -OH | Broad singlet | 1H |
Note: Predicted values are based on analysis of similar structures like 2,4-dimethoxyaniline (B45885) and 2,4-dimethoxyphenol (B87100). nih.govchemicalbook.com The signals for -NH₂ and -OH protons are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the methoxy carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. Carbons directly bonded to electronegative oxygen atoms (C1, C2, C4) are deshielded and appear at higher chemical shifts (downfield).
Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 | ~152 |
| C2 | ~148 |
| C1 | ~140 |
| C5 | ~132 |
| C6 | ~115 |
| C3 | ~100 |
| -OCH₃ (at C4) | ~56.0 |
| -OCH₃ (at C2) | ~55.5 |
Note: Predicted values are based on analysis of similar structures and substituent effects. spectrabase.comdocbrown.info The assignments are tentative and would be confirmed by 2D NMR techniques.
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. In a derivative where the aromatic protons might be coupled, COSY would show cross-peaks connecting these neighboring protons, helping to map out the proton connectivity on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons. An HMQC or HSQC spectrum would definitively link each proton signal (e.g., Ar-H3, Ar-H6, and methoxy protons) to its corresponding carbon signal in the ¹³C-NMR spectrum, confirming the C-H attachments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching, H-bonded | 3400–3200 (broad) |
| Amino N-H | Stretching (asymmetric & symmetric) | 3500–3300 (two sharp bands) |
| Aromatic C-H | Stretching | 3100–3000 |
| Aliphatic C-H (in -OCH₃) | Stretching | 2950–2850 |
| Aromatic C=C | Stretching | 1620–1580 |
| Amino N-H | Bending (scissoring) | 1650–1580 |
| Aryl Ether C-O | Stretching (asymmetric) | 1275–1200 |
| Aryl Ether C-O | Stretching (symmetric) | 1075–1020 |
| Phenolic C-O | Stretching | ~1200 |
The presence of a broad band in the 3400-3200 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl group. nih.gov The primary amine group is typically identified by two sharp peaks in the 3500-3300 cm⁻¹ range. nih.gov Strong absorptions corresponding to the C-O stretching of the aryl ethers and the phenol (B47542) confirm the presence of the methoxy and hydroxyl functionalities. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within 0.0001 atomic mass units. acs.org This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound, the molecular formula is C₈H₁₁NO₃.
Theoretical Monoisotopic Mass: 169.0739 g/mol
An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value with very high accuracy (typically < 5 ppm error), thus confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely show an initial loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, which is a common fragmentation pathway for methoxy-substituted aromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugated system and the presence of chromophores.
The UV-Vis spectrum of "this compound" is expected to be influenced by the phenolic hydroxyl group, the amino group, and the two methoxy groups attached to the benzene ring. These substituents, particularly the electron-donating amino and hydroxyl groups, are known to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene. This shift is due to the extension of the conjugated π-system through the lone pair of electrons on the oxygen and nitrogen atoms.
Based on studies of similar phenolic compounds, such as 2-aminophenol (B121084), "this compound" would likely exhibit characteristic absorption bands in the UV region. researchgate.net The exact position and intensity of these bands can be sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. researchgate.net For instance, in a polar protic solvent like methanol, hydrogen bonding interactions could lead to further shifts in the absorption maxima.
Table 2: Predicted UV-Vis Absorption Maxima for this compound in Methanol
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π* | ~240-260 |
Electrochemical Characterization of Redox Behavior
The electrochemical properties of "this compound" can be investigated using techniques such as cyclic voltammetry (CV). This method provides insights into the redox behavior of the molecule, specifically the ease with which it can be oxidized or reduced. The phenolic hydroxyl group and the amino group are both electrochemically active and are expected to undergo oxidation at a specific potential.
The electron-donating nature of the amino and methoxy groups is anticipated to lower the oxidation potential of the phenolic hydroxyl group, making "this compound" more susceptible to oxidation compared to phenol itself. The oxidation process likely involves the transfer of electrons to form a phenoxyl radical, which can then undergo further reactions. The specific oxidation potential will be dependent on the pH of the solution, as the protonation state of the phenolic and amino groups will influence the ease of electron removal. researchgate.net
By scanning the potential and measuring the resulting current, cyclic voltammetry can determine the oxidation and reduction potentials of the compound, providing information about the reversibility of the redox process and the stability of the generated species. digitellinc.comacs.org This information is critical for understanding its potential role in redox-mediated processes and for applications in areas such as biosensors or as a redox mediator.
Table 3: Anticipated Electrochemical Parameters for this compound
| Parameter | Expected Behavior |
|---|---|
| Oxidation Potential (vs. a reference electrode) | Lower than that of phenol due to electron-donating substituents |
| Redox Reversibility | Likely quasi-reversible or irreversible depending on the stability of the oxidized species |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in describing the electronic structure of molecules. DFT calculations for 5-Amino-2,4-dimethoxyphenol can elucidate its fundamental chemical properties.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Due to the presence of flexible substituent groups (amino and methoxy (B1213986) groups), the molecule can exist in several different spatial arrangements, or conformers.
Computational methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to perform geometry optimization. clinicsearchonline.org The analysis would identify the most stable conformer and the relative energies of other, less stable conformers. The stability of different conformers is often influenced by intramolecular interactions, such as hydrogen bonding.
Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of this compound
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C1-C2 | 1.40 | |
| C2-O(methoxy) | 1.37 | |
| C1-N(amino) | 1.40 | |
| C-H (aromatic) | 1.08 | |
| O-C (methoxy) | 1.43 | |
| C-O-C (methoxy) | 118.0 | |
| C-C-N (amino) | 120.5 | |
| H-N-H (amino) | 112.0 | |
| Dihedral C-C-O-C | 179.5 |
Note: This data is illustrative and represents typical values for similar aromatic compounds.
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum, often presented as an infrared (IR) and Raman spectrum, is a valuable tool for interpreting experimental spectroscopic data. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. openaccesspub.org
DFT calculations allow for the visualization of these vibrational modes, providing a clear picture of the atomic motions responsible for each peak in the spectrum. This correlation between theoretical and experimental spectra helps to confirm the molecular structure and provides insights into the bonding environment within the molecule.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack. The amino group is expected to contribute significantly to the HOMO, while the aromatic ring will be a major component of both the HOMO and LUMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -0.85 |
| Energy Gap (ΔE) | 4.65 |
Note: This data is illustrative and represents typical values for similar aromatic compounds.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. wolfram.com Red areas signify regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas denote regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. wolfram.com
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy groups and the nitrogen atom of the amino group, highlighting these as sites for electrophilic interaction. nih.gov The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their role as potential hydrogen bond donors. nih.gov The MEP map is a valuable tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions. nih.govnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic excited states of the molecule, providing information about its absorption and emission properties. nih.gov
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule by determining the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.org The calculated spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of the transition probability), can be compared with experimental data to understand the nature of the electronic transitions. materialsciencejournal.org This analysis helps to elucidate the relationship between the molecular structure and the observed color and photophysical behavior of the compound.
Investigation of Intramolecular Interactions, including Hydrogen Bonding
The conformation and properties of this compound are significantly influenced by intramolecular interactions, particularly hydrogen bonding. The presence of hydroxyl, amino, and methoxy groups provides opportunities for the formation of intramolecular hydrogen bonds. researchgate.net For instance, a hydrogen bond could form between the hydrogen of the hydroxyl group and the oxygen of an adjacent methoxy group, or between a hydrogen of the amino group and a nearby oxygen atom.
Computational Elucidation of Reaction Mechanisms and Transition States
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the computational elucidation of reaction mechanisms and transition states for this compound. While theoretical investigations are crucial for understanding reaction pathways, predicting reactivity, and characterizing transient species, it appears that dedicated computational research on this particular compound has not been published in the available literature.
Computational chemistry employs methods like Density Functional Theory (DFT) and ab initio calculations to model chemical reactions at the molecular level. These studies typically provide valuable data on:
Reaction Energy Profiles: Mapping the energy changes that occur as reactants are converted into products, including the identification of intermediates and transition states.
Transition State Geometries: Determining the precise three-dimensional arrangement of atoms at the peak of the energy barrier for a reaction.
Activation Energies: Calculating the energy required to overcome the reaction barrier, which is crucial for predicting reaction rates.
Thermodynamic and Kinetic Parameters: Providing insights into the feasibility and speed of a reaction under various conditions.
Although general computational studies on related aminophenol and dimethoxyaniline structures exist, the specific electronic and steric effects of the combined amino and dual methoxy substituents on the phenol (B47542) ring of this compound would necessitate a dedicated theoretical investigation to accurately model its reactivity. Such a study would be invaluable for understanding its behavior in various chemical transformations, including oxidation, polymerization, and electrophilic substitution reactions.
The absence of such specific research highlights a potential area for future investigation in the field of computational organic chemistry. A detailed theoretical study on this compound would contribute significantly to a more complete understanding of the structure-reactivity relationships within this class of substituted aromatic compounds.
Research Applications of 5 Amino 2,4 Dimethoxyphenol and Its Derivatives As Chemical Building Blocks and Intermediates
Precursors in the Synthesis of Complex Organic Molecules
5-Amino-2,4-dimethoxyphenol and its related structures are instrumental as starting materials or key intermediates in the synthesis of a wide array of complex organic molecules. The strategic placement of the amino and methoxy (B1213986) groups on the aromatic ring provides a scaffold for constructing intricate molecular architectures.
One notable application is in the synthesis of chalconoids. For instance, the synthesis of Velutone F, a naturally occurring chalconoid, and its non-natural regioisomers has been accomplished using derivatives of dimethoxyphenol. mdpi.com These synthetic routes often involve the construction of a benzofuran (B130515) nucleus and a phenylpropenone system, where the dimethoxyphenol moiety serves as a foundational component. mdpi.com
Furthermore, derivatives such as 2,4-dimethoxyphenol (B87100) are used as intermediates in the synthesis of various drugs. smolecule.com The related compound, 3,4-dimethoxyphenol, is a precursor in the preparation of 5,6-dimethoxy benzofuranone derivatives and multi-target anti-Alzheimer compounds. chemicalbook.com Similarly, 5-Amino-2,4-di-tert-butylphenol is a key intermediate in the synthesis of Ivacaftor, a drug used for the treatment of cystic fibrosis. google.comchemicalbook.com
The versatility of these compounds is further highlighted by their use in the synthesis of various heterocyclic compounds. For example, 2-amino-4H-pyrans, which have shown a broad range of biological activities, can be synthesized from precursors that may include aminophenol derivatives. researchgate.net The synthesis of these complex molecules often relies on the strategic functionalization of the phenol (B47542) ring.
Table 1: Examples of Complex Organic Molecules Synthesized from this compound and its Derivatives
| Precursor | Synthesized Molecule/Class | Significance |
| Dimethoxyphenol derivatives | Velutone F (Chalconoid) mdpi.com | Natural product with potential biological activity. |
| 2,4-Dimethoxyphenol | Various pharmaceuticals smolecule.com | Serves as a versatile intermediate in drug discovery. |
| 3,4-Dimethoxyphenol | 5,6-dimethoxy benzofuranone derivatives chemicalbook.com | Building blocks for potential therapeutic agents. |
| 5-Amino-2,4-di-tert-butylphenol | Ivacaftor google.comchemicalbook.com | A modulator of the CFTR protein for cystic fibrosis treatment. |
| Aminophenol derivatives | 2-Amino-4H-pyrans researchgate.net | Class of compounds with diverse biological activities. |
Role in the Development of Advanced Functional Materials
The structural characteristics of this compound and its analogs make them valuable components in the design and synthesis of advanced functional materials. The presence of reactive functional groups allows for their incorporation into larger molecular frameworks, imparting specific properties to the resulting materials.
Theoretical studies have explored the relationship between the molecular structure of phenol derivatives and their properties, which is crucial for designing new and advanced materials with specific characteristics. researchgate.net These computational approaches help in predicting the potential of compounds like this compound for various material applications.
In the realm of polymer chemistry, dimethoxyphenol derivatives have been utilized in the synthesis of hyperbranched aromatic polyimides. For example, an AB2 type monomer was synthesized starting from 3,5-dimethoxyphenol (B141022), which was then used to prepare a hyperbranched polyamic acid methyl ester precursor. acs.org These hyperbranched polymers exhibit good solubility and have high molecular weights, making them suitable for various applications. acs.org
Furthermore, lignin, a natural polymer rich in phenolic structures, is a source of aromatic compounds for developing sustainable polymer materials. researchgate.net Research into lignin-based vitrimers, which are recyclable thermosets, has explored the use of ortho-substituted phenols with methoxy groups to undergo bond exchanges, demonstrating the potential of such structures in creating circular and sustainable materials. researchgate.net
The development of fluorescent materials is another area of application. For instance, a fluorescent dye for Cu2+ ions has been developed based on a BODIPY core functionalized with a phenyl group that could be derived from a dimethoxyphenol structure. medchemexpress.com
Chemical Intermediates in the Synthesis of Dyes and Pigments
This compound and its isomers serve as important intermediates in the synthesis of a variety of dyes and pigments. The amino and hydroxyl groups on the aromatic ring are key functionalities that can be readily modified to produce chromophoric systems.
For example, 4-Amino-2,5-dimethylphenol is a known intermediate in the manufacture of dyes and pigments for various industrial applications, including hair dyes. ontosight.ai The synthesis of azo dyestuffs can also utilize aminophenyl benzimidazole (B57391) derivatives as valuable intermediate materials. google.com
The enzymatic synthesis of pigments is a growing area of research. Laccase enzymes can be used to oxidize colorless dye precursors, such as aromatic amines and phenolic compounds, to generate and fix pigments onto fabrics. researchgate.net For instance, the oxidation of 2,5-diaminobenzenesulfonic acid and catechol with laccase leads to the formation of a colored product covalently bound to cotton. researchgate.net This process highlights the potential of aminophenol derivatives in developing more sustainable dyeing methods.
Furthermore, melanin-like pigments, which have applications as sunscreens and fabric dyes, can be synthesized by microorganisms. nih.gov The biosynthesis of these pigments can involve enzymes such as laccase and phenylalanine 4-monooxygenase, acting on aromatic amino acid precursors. nih.gov
Table 2: Applications of Aminophenol Derivatives in Dye and Pigment Synthesis
| Aminophenol Derivative | Application | Method |
| 4-Amino-2,5-dimethylphenol | Intermediate for industrial dyes and hair dyes ontosight.ai | Chemical synthesis |
| 2-(4'-aminophenyl)-5-amino-benzimidazole | Intermediate for azo dyestuffs google.com | Chemical synthesis |
| 2,5-diaminobenzenesulfonic acid (with catechol) | In situ generation of pigment on cotton researchgate.net | Laccase-catalyzed oxidation |
| Aromatic amino acids | Synthesis of melanin-like pigments nih.gov | Microbial biosynthesis |
Contribution to the Generation of Diverse Molecular Libraries
The concept of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, relies on versatile building blocks that can be easily diversified. researchgate.net this compound and its derivatives, with their multiple functionalization points, are well-suited for this purpose.
Phenols, in general, provide a useful template for creating diverse molecular libraries through sequential functionalization reactions. acs.org For example, a protocol has been developed that starts with the hydroarylation of cinnamic acids by 3,5-dimethoxyphenol to produce dihydrocoumarins. These can then undergo ring-opening with amines and a second hydroarylation reaction, coupling the initial phenol with a cinnamic acid, an amine, and another cinnamic or propiolic acid in just a few steps. acs.org
The solid-phase synthesis of various heterocyclic libraries also benefits from precursors that can be easily modified. For instance, linkers and resins used in solid-phase synthesis, such as the BAL (backbone amide linker) family, are prepared from key intermediates like 4-formyl-3,5-dimethoxyphenol. acs.orgacs.org These linkers are crucial for the attachment and subsequent cleavage of the synthesized molecules from the solid support.
The generation of libraries of peptidomimetics, which are molecules that mimic the structure and function of peptides, has also been demonstrated using multi-component reactions that can incorporate diverse building blocks. acs.org The ability to generate a wide range of analogs is essential for structure-activity relationship (SAR) studies in drug discovery. researchgate.net
Integration into Polymeric Structures and Coatings for Chemical Modification
The functional groups of this compound and its derivatives allow for their integration into polymeric structures and coatings, enabling the chemical modification of material surfaces and properties.
In the field of coatings, for example, polybenzoxazines synthesized from renewable phenols are being explored as alternatives to petroleum-based raw materials. researchgate.net The incorporation of urethane (B1682113) moieties into a benzoxazine (B1645224) monomer can improve the mechanical, chemical, and thermal properties of the resulting coating. researchgate.net The cross-linking of these polymers can be influenced by the presence of specific functional groups.
Furthermore, polyester (B1180765) compositions for metal packaging coatings have been developed using a variety of monomers, including those that could be derived from or are structurally related to dimethoxyphenols. google.com These coatings are designed to have specific properties such as high glass transition temperatures, solvent resistance, and flexibility. google.com
The synthesis of hyperbranched aromatic polyimides from a monomer derived from 3,5-dimethoxyphenol demonstrates the incorporation of these phenolic units into high-performance polymers. acs.org The resulting polyimides are soluble in common organic solvents, which is advantageous for processing and application as coatings or films. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-2,4-dimethoxyphenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions under reflux. For example, a ligand synthesis protocol for a nickel-imine complex used 5-Amino-2,4-dichlorophenol (structurally similar) refluxed with ethanol at 80°C for 5–6 hours . Adjusting solvent polarity (e.g., ethanol vs. methanol) and temperature can modulate reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity product.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming methoxy (-OCH₃) and amino (-NH₂) group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹ for phenolic groups). Mass spectrometry (MS) provides molecular weight validation. For analogs like 5-Amino-2-methylphenol, LC-MS and elemental analysis ensure purity >95% .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar compounds (e.g., 4-(2-Aminoethyl)-2-methoxyphenol), wear nitrile gloves, lab coats, and safety goggles (H319: severe eye irritation risk) . Work in a fume hood to avoid inhalation. In case of skin contact, rinse with water for 15 minutes. Store in airtight containers at 4°C to prevent oxidation.
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound in catalytic applications?
- Methodological Answer : In catalytic hydrogen evolution studies, nickel-imine complexes derived from similar aminophenols showed sensitivity to solvent polarity. Ethanol (dielectric constant ~24.3) stabilized intermediates better than polar aprotic solvents (e.g., DMF, ε ~37), reducing ligand dissociation . Thermostability tests (TGA/DSC) under nitrogen can quantify decomposition thresholds (e.g., 170–200°C for analogs) .
Q. What strategies resolve contradictions in reported catalytic efficiencies of metal complexes incorporating this compound derivatives?
- Methodological Answer : Contradictions may arise from impurities or varying metal-ligand ratios. Validate purity via HPLC and elemental analysis. Use controlled stoichiometric ratios (e.g., 2:1 ligand-to-metal ratio as in nickel-imine synthesis) . Electrochemical impedance spectroscopy (EIS) can clarify charge-transfer discrepancies in catalytic systems.
Q. How can computational modeling predict the reactivity of this compound in oxidative environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution, identifying susceptible sites for oxidation (e.g., amino group). Compare with experimental cyclic voltammetry (CV) data to validate redox potentials. For analogs like luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione), computational studies correlate HOMO-LUMO gaps with chemiluminescence efficiency .
Q. What are the challenges in derivatizing this compound for biomedical applications, and how are they addressed?
- Methodological Answer : Methoxy groups hinder electrophilic substitution; protective group strategies (e.g., acetylation of -NH₂) improve regioselectivity. For analogs like 5-Amino-2,4,6-triiodoisophthalic acid, iodination under acidic conditions (H₂SO₄, KI) preserves aromaticity . Assess bioactivity via in vitro assays (e.g., antimicrobial testing in Mueller-Hinton broth).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
